molecular formula C10H10N2O2S2 B1372431 2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 1211505-49-5

2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No. B1372431
CAS RN: 1211505-49-5
M. Wt: 254.3 g/mol
InChI Key: SSIJREFNTJCFIQ-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1211505-49-5 . It has a molecular weight of 254.33 . It is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2S2/c13-9(14)7-5-6-8(15-7)11-10(16-6)12-3-1-2-4-12/h5H,1-4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s InChI code is 1S/C10H10N2O2S2/c13-9(14)7-5-6-8(15-7)11-10(16-6)12-3-1-2-4-12/h5H,1-4H2,(H,13,14) , which provides information about its molecular structure.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that derivatives of 2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid show promising antibacterial and antifungal activities. For instance, studies have found that these compounds exhibit growth inhibition against various Gram-positive and Gram-negative bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli, as well as antifungal activity against strains like Penicillium expansum and Botryodiplodia theobromae (Patel & Patel, 2015). Similarly, other derivatives have shown effectiveness against bacterial strains like Staphylococcus aureus, Bacillus cereus, and fungal strains such as Candida albicans and Saccharomyces cerevisae (Stanchev et al., 1999).

Synthesis of Heterocyclic Compounds

The compound is also integral in the synthesis of various heterocyclic compounds. Studies have demonstrated the synthesis of novel heterocyclic compounds like 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives, which are characterized by their distinct physicochemical properties and spectral features (Patel & Patel, 2015). Additionally, compounds involving thiazole and oxazole moieties have been synthesized using 2-(Pyrrolidinyl)thiazole-4-carboxylic acid, showing potential in various biochemical applications (Stanchev et al., 1999).

Antimycobacterial Activity

Some derivatives have been found to exhibit significant antimycobacterial activity. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown interesting activity against Mycobacterium tuberculosis H37Rv strain, suggesting their potential as powerful antimycobacterial agents (Nural et al., 2018).

Synthesis of Tetracyclic Systems

The compound has also been used in the synthesis of tetracyclic systems like Pyrrolo[2,1-b]thieno[2,3-e][1,3]thiazocinediones, indicating its role in advanced organic synthesis and potential applications in medicinal chemistry (Mamouni et al., 1997).

properties

IUPAC Name

2-pyrrolidin-1-ylthieno[2,3-d][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c13-9(14)7-5-6-8(15-7)11-10(16-6)12-3-1-2-4-12/h5H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIJREFNTJCFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 2
2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 3
2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
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2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 5
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2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 6
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2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid

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